Cas no 1396794-07-2 (methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate)

Methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate is a synthetic organic compound featuring a benzopyran core linked to a benzoate ester via a carbamoylformamido bridge. Its structure combines a chroman moiety with an aromatic ester, offering potential utility in medicinal chemistry and material science. The presence of hydroxyl and carbamoyl groups enhances its reactivity, enabling derivatization for targeted applications. This compound may serve as an intermediate in the synthesis of biologically active molecules, leveraging its hybrid scaffold for binding interactions. Its well-defined molecular architecture ensures reproducibility in research settings, making it a candidate for exploratory studies in drug development or functional materials.
methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate structure
1396794-07-2 structure
Product Name:methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate
CAS No:1396794-07-2
MF:C20H20N2O6
MW:384.382605552673
CID:6421254
PubChem ID:71788965
Update Time:2025-05-24

methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate
    • BWSXDKPRGZVGHP-UHFFFAOYSA-N
    • VU0536689-1
    • AKOS024538472
    • methyl 4-[[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoacetyl]amino]benzoate
    • methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate
    • 1396794-07-2
    • methyl 4-({[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]carbamoyl}formamido)benzoate
    • F6200-4363
    • Inchi: 1S/C20H20N2O6/c1-22(20(26)11-12-28-16-6-4-3-5-15(16)20)18(24)17(23)21-14-9-7-13(8-10-14)19(25)27-2/h3-10,26H,11-12H2,1-2H3,(H,21,23)
    • InChI Key: GEZMWYKLDMYJHH-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(C(N(C2(O)C3=C(OCC2)C=CC=C3)C)=O)=O)C=C1

Computed Properties

  • Exact Mass: 384.13213636g/mol
  • Monoisotopic Mass: 384.13213636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 114Ų

methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate Pricemore >>

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Additional information on methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate

Comprehensive Analysis of Methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate (CAS No. 1396794-07-2)

The compound methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate (CAS No. 1396794-07-2) is a synthetic organic molecule with a complex structure that combines a benzopyran core with a benzoate ester moiety. This unique combination of functional groups makes it a subject of interest in pharmaceutical and material science research. The presence of both hydroxy and carbamoyl groups suggests potential applications in drug design, particularly in targeting enzymes or receptors that interact with these functionalities.

Recent studies have highlighted the growing demand for benzopyran derivatives due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate structure aligns with this trend, as researchers explore its potential in developing novel therapeutics. For instance, its hydroxy group could play a role in hydrogen bonding interactions, a key factor in drug-receptor binding.

In the context of material science, this compound's benzoate ester moiety offers opportunities for polymer modification or as a precursor for advanced materials. The ester linkage is often leveraged in designing biodegradable polymers, a hot topic in sustainable chemistry. As environmental concerns drive innovation, compounds like 1396794-07-2 are scrutinized for their eco-friendly potential.

From a synthetic chemistry perspective, the carbamoylformamido bridge in methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate presents intriguing challenges and opportunities. Researchers are investigating efficient pathways to synthesize such hybrids, with a focus on green chemistry principles. Catalytic methods and solvent-free reactions are among the techniques being explored to optimize the production of this compound.

The pharmacological potential of benzopyran-based compounds like 1396794-07-2 is a recurring theme in academic literature. With the rise of computational drug discovery, molecular docking studies could predict its interactions with biological targets, such as kinases or GPCRs. This aligns with the broader industry shift toward AI-driven drug development, where predictive modeling accelerates the identification of promising candidates.

Analytical characterization of methyl 4-({(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methylcarbamoyl}formamido)benzoate involves advanced techniques like NMR, HPLC, and mass spectrometry. These methods ensure purity and structural verification, critical for both research and potential commercial applications. The compound's stability under various conditions is another area of investigation, particularly for formulation scientists.

In summary, CAS No. 1396794-07-2 represents a fascinating intersection of medicinal chemistry and materials science. Its multifaceted structure invites exploration across disciplines, from drug discovery to sustainable materials. As research progresses, this compound may emerge as a key player in addressing contemporary scientific challenges, reflecting the dynamic nature of modern chemical innovation.

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